N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a structurally complex molecule featuring a spirocyclic 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key functional groups include:
- 2,5-dimethoxyphenyl carboxamide at position 6.
- 4-methoxyphenyl and methylsulfanyl substituents at positions 2 and 3, respectively.
- A conjugated diene system within the spiro framework, which may enhance electronic stability or receptor interaction.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-30-17-7-5-16(6-8-17)21-22(33-4)27-24(26-21)11-13-28(14-12-24)23(29)25-19-15-18(31-2)9-10-20(19)32-3/h5-10,15H,11-14H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXLETBVEGHURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=C(C=CC(=C4)OC)OC)N=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of spirocyclic derivatives with 3,8-diazaspiro[4.5]decane or related scaffolds. Below is a detailed comparison with analogs from the literature:
Structural Analogues and Substituent Effects
Key Observations :
- Carboxamide vs. Ester/Thioamide : The target compound’s carboxamide group may enhance hydrogen-bonding interactions compared to ester or thioamide analogs, which could influence solubility and target affinity .
- Substituent Positioning : Methoxy groups on the phenyl rings (e.g., 2,5-dimethoxy vs. 2,6-dimethoxy) modulate steric and electronic effects, affecting receptor selectivity .
Pharmacological and Physicochemical Trends
- Methylsulfanyl Group : May act as a hydrogen-bond acceptor or participate in hydrophobic interactions, influencing metabolic stability.
- Spirocyclic Rigidity: Likely increases target selectivity but may reduce synthetic accessibility compared to non-spiro analogs.
Data Table: Hypothetical Comparative Properties
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